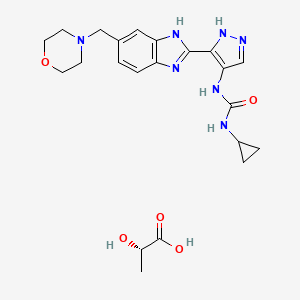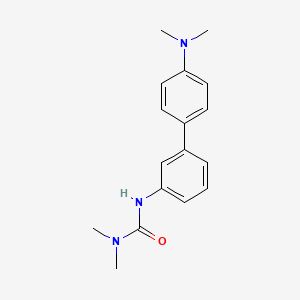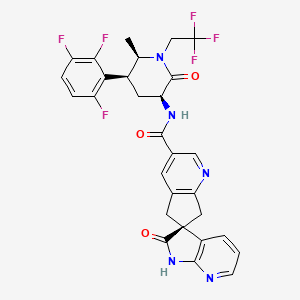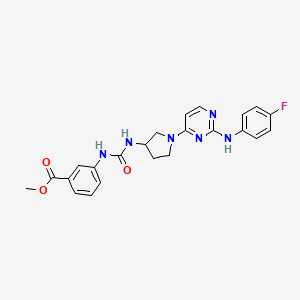![molecular formula C26H31N5O3 B605740 2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)- CAS No. 1821428-35-6](/img/structure/B605740.png)
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Übersicht
Beschreibung
The compound “2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-” is structurally related to quizartinib, a known type-II tyrosine kinase inhibitor . It is also related to AZD0156, an exceptionally potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor
AZD0156 is a potent and selective, bioavailable inhibitor of ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response . It has been shown to abrogate irradiation-induced ATM signaling by low doses .
Radiosensitizer
AZD0156 has been found to be a strong radiosensitizer in vitro . It enhances the tumor growth inhibitory effects of radiation treatment in vivo .
Potentiator of Olaparib Responses
AZD0156 impedes the repair of olaparib-induced DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . It has been shown to potentiate the effects of olaparib across a panel of lung, gastric, and breast cancer cell lines in vitro .
Combination with Cytotoxic Chemotherapies
AZD0156 is being studied in combination with either cytotoxic chemotherapies or novel anti-cancer agents in patients with advanced malignancies .
Combination with Irinotecan and 5-Fluorouracil
AZD0156 has been evaluated in preclinical models of colorectal cancer in combination with irinotecan and 5-fluorouracil . The combination of AZD0156 and irinotecan provides a rational and active combination in preclinical colorectal cancer models .
Wirkmechanismus
Target of Action
AZD0156, also known as P5T0XWC07Z, AZD-0156, or 2H-Imidazo[4,5-c]quinolin-2-one, is an oral inhibitor of ATM . ATM, or ataxia telangiectasia mutated protein, is a serine-threonine kinase that plays a key role in the DNA damage response (DDR) associated with double-strand breaks .
Mode of Action
AZD0156 inhibits the ATM-mediated signaling, preventing DNA damage checkpoint activation . This disruption in DNA damage repair promotes apoptosis in tumor cells and results in cell death, particularly in those with an overexpression of ATM .
Biochemical Pathways
The primary biochemical pathway affected by AZD0156 is the DNA damage response (DDR) pathway . By inhibiting ATM, AZD0156 disrupts the DDR associated with double-strand breaks . This leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis .
Pharmacokinetics
The terminal half-life of AZD0156 is approximately 9-12 hours and dose/exposure proportionality was observed . No significant pharmacokinetic interactions were observed with olaparib .
Result of Action
The inhibition of ATM by AZD0156 leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This results in enhanced effects on cellular proliferation and regrowth when combined with SN38 in select models . In cell cycle analysis of these models, increased G2/M arrest was observed with combination treatment over either single agent .
Action Environment
The action of AZD0156 can be influenced by environmental factors such as the presence of other drugs. For instance, preclinical data suggest a synergistic effect of AZD0156 when combined with DNA damage targeting agents, including olaparib . Furthermore, the efficacy of AZD0156 can vary across different cancer cell cultures .
Zukünftige Richtungen
This compound is structurally related to AZD0156, which has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests potential future directions for the development and clinical evaluation of this compound.
Eigenschaften
IUPAC Name |
8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRIQLYUAFVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)- | |
CAS RN |
1821428-35-6 | |
| Record name | AZD-0156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)








